DL-Tryptophan ethyl ester hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

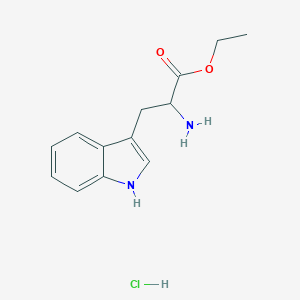

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2.ClH/c1-2-17-13(16)11(14)7-9-8-15-12-6-4-3-5-10(9)12;/h3-6,8,11,15H,2,7,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESYCVVSLYSXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6519-67-1, 2899-28-7 | |

| Record name | Tryptophan, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6519-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Tryptophan ethyl ester hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Tryptophan ethyl ester hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

"DL-Tryptophan ethyl ester hydrochloride synthesis protocol"

An In-depth Technical Guide to the Synthesis of DL-Tryptophan Ethyl Ester Hydrochloride

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of this compound, a crucial derivative of the essential amino acid tryptophan. This compound serves as a valuable building block in pharmaceutical development, particularly for drugs targeting neurological disorders, and is used in various biochemical and nutritional studies.[1][2] This document moves beyond a simple recitation of steps, delving into the mechanistic principles, the rationale behind procedural choices, and critical safety considerations. It is designed for researchers, chemists, and drug development professionals who require a robust and reproducible method for preparing this important molecule. The primary focus is on the widely employed method utilizing thionyl chloride in ethanol, a process valued for its efficiency and high yield.

Mechanistic Rationale and Synthesis Strategy

The esterification of an amino acid like DL-Tryptophan presents a unique chemical challenge: the presence of both a nucleophilic amino group (-NH₂) and a carboxylic acid (-COOH). Direct esterification requires acidic conditions which, conveniently, also protonate the amino group, protecting it from unwanted side reactions.

The Fischer-Speier Esterification Pathway

The synthesis of this compound is a classic example of the Fischer-Speier esterification.[3][4] This is an acid-catalyzed nucleophilic acyl substitution reaction. The equilibrium nature of this reaction necessitates specific strategies to drive it towards the product.

The mechanism proceeds through several key steps:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

-

Deprotonation: The protonated ester is deprotonated to yield the final ethyl ester product.

The use of thionyl chloride (SOCl₂) in ethanol is an elegant and highly effective variant of this method. Thionyl chloride reacts exothermically with ethanol to generate hydrogen chloride (HCl) gas in situ. This HCl acts as the necessary acid catalyst.

SOCl₂ + CH₃CH₂OH → CH₃CH₂Cl + SO₂ + HCl

This approach offers two distinct advantages:

-

Anhydrous Conditions: It provides a continuous, anhydrous source of HCl, pushing the esterification equilibrium forward.

-

Byproduct Removal: The other byproducts, sulfur dioxide (SO₂) and ethyl chloride (CH₃CH₂Cl), are volatile gases that are easily removed from the reaction mixture, further driving the reaction to completion in accordance with Le Châtelier's principle.

Caption: Fig. 1: Simplified Fischer-Speier Esterification Mechanism

Safety Imperatives: Handling Thionyl Chloride

Trustworthiness: A protocol's validity is predicated on its safety. Thionyl chloride is a highly hazardous substance requiring strict safety protocols. Failure to adhere to these measures can result in severe injury.

-

Corrosivity and Toxicity: Thionyl chloride is extremely corrosive to the skin, eyes, and respiratory tract.[5] It is toxic if inhaled, causing irritation, pulmonary edema, and can be fatal.[6][7] All manipulations must be performed in a certified chemical fume hood.

-

Violent Reactivity with Water: It reacts violently with water, releasing toxic gases (HCl and SO₂).[5][8][9] All glassware must be rigorously dried, and anhydrous solvents must be used.

-

Personal Protective Equipment (PPE): Mandatory PPE includes, but is not limited to:

-

Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[8] A spill kit containing an appropriate absorbent for acidic and water-reactive materials should be on hand. Do not use water to clean up spills.[9]

Detailed Experimental Protocol

This protocol details the synthesis of this compound on a laboratory scale.

Reagents and Equipment

| Reagent/Material | Grade | Supplier Recommendation |

| DL-Tryptophan | ≥98% | Sigma-Aldrich, TCI |

| Ethanol (EtOH) | Anhydrous (Absolute, ≥99.8%) | Standard suppliers |

| Thionyl Chloride (SOCl₂) | ≥99% | Acros Organics, Sigma-Aldrich |

| Diethyl Ether (Et₂O) | Anhydrous | Standard suppliers |

| Equipment | Specification | |

| Round-bottom flask | 250 mL, 2-neck | |

| Reflux condenser | Allihn or Graham type | |

| Dropping funnel | Pressure-equalizing | |

| Magnetic stirrer and stir bar | ||

| Ice bath | ||

| Rotary evaporator | ||

| Buchner funnel and filter flask |

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble the 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried and assembled under a dry, inert atmosphere (e.g., nitrogen or argon). The entire apparatus must be placed in a chemical fume hood.

-

Initial Suspension: Add DL-Tryptophan (e.g., 10.2 g, 50 mmol) to the flask. Add 100 mL of anhydrous ethanol. Begin stirring to create a suspension. The tryptophan will not dissolve completely at this stage.

-

Cooling: Place the reaction flask in an ice-water bath and cool the suspension to approximately 0°C.

-

Thionyl Chloride Addition (Critical Step): Fill the dropping funnel with thionyl chloride (e.g., 5.5 mL, 75 mmol, 1.5 eq). Add the thionyl chloride dropwise to the stirred, cooled suspension over a period of 45-60 minutes.

-

Causality: The slow, cooled addition is critical to control the highly exothermic reaction between thionyl chloride and ethanol. A rapid addition can cause a dangerous temperature spike, leading to uncontrolled boiling and potential degradation of the indole ring.

-

-

Reaction Progression: During the addition, the solid tryptophan will gradually dissolve as its highly soluble hydrochloride salt forms. The mixture will become a clear, possibly pale-yellow solution.

-

Reflux: After the addition is complete, remove the ice bath. Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 3-4 hours.

-

Causality: Heating ensures the esterification reaction proceeds to completion.

-

-

Solvent Removal: After the reflux period, cool the reaction mixture to room temperature. Remove the ethanol and any excess reagents using a rotary evaporator. This will typically yield a viscous oil or a semi-solid residue.

-

Crystallization and Isolation: To the residue, add approximately 100 mL of anhydrous diethyl ether and stir or sonicate vigorously. The product is insoluble in ether and will precipitate as a white or off-white solid.

-

Causality: Diethyl ether is used as an anti-solvent to induce the crystallization of the polar hydrochloride salt product.

-

-

Purification by Recrystallization: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold diethyl ether. For higher purity, the product can be recrystallized from a minimal amount of hot ethanol, followed by cooling and precipitation with diethyl ether.[10]

-

Drying: Dry the purified white crystalline product under vacuum at 40-50°C to a constant weight. The typical yield is 85-95%.

Caption: Fig. 2: Experimental Workflow for Synthesis

Product Characterization and Validation

A self-validating protocol requires rigorous confirmation of the final product's identity and purity.

| Property | Expected Value | Source |

| Molecular Formula | C₁₃H₁₇ClN₂O₂ | [11] |

| Molecular Weight | 268.74 g/mol | [11] |

| Appearance | White to light-yellow crystalline powder | [12] |

| Melting Point | 160-162 °C (literature values may vary) | [13] |

Spectroscopic Data

-

FTIR (KBr Pellet, cm⁻¹): The infrared spectrum provides confirmation of key functional groups.

-

~3400 cm⁻¹: N-H stretch (indole ring).[14]

-

~3000-2800 cm⁻¹: Broad peaks corresponding to the -NH₃⁺ stretch of the hydrochloride salt.

-

~1740 cm⁻¹: A strong C=O stretch, characteristic of the ester carbonyl group. This is a critical peak, shifted from the ~1600 cm⁻¹ of the parent carboxylic acid.[14]

-

~1220 cm⁻¹: C-O stretch of the ester.

-

-

¹H NMR (DMSO-d₆, δ ppm): Proton NMR confirms the structure's hydrogen environment.

-

~11.1 ppm (s, 1H): Indole N-H.

-

~8.7 ppm (br s, 3H): Protons of the -NH₃⁺ group.

-

~7.0-7.6 ppm (m, 5H): Aromatic protons of the indole ring.

-

~4.2 ppm (q, 2H): Methylene protons (-O-CH₂-CH₃) of the ethyl group.

-

~3.3 ppm (m, 2H): Methylene protons of the tryptophan side chain (-CH₂-indole).

-

~1.2 ppm (t, 3H): Methyl protons (-O-CH₂-CH₃) of the ethyl group.

-

-

¹³C NMR (DMSO-d₆, δ ppm):

-

~169 ppm: Ester carbonyl carbon (C=O).

-

~136 ppm, ~127 ppm: Quaternary carbons of the indole ring.

-

~109-124 ppm: Aromatic carbons of the indole ring.

-

~62 ppm: Methylene carbon of the ethyl ester (-O-CH₂-).

-

~54 ppm: Alpha-carbon of the amino acid backbone.

-

~26 ppm: Methylene carbon of the tryptophan side chain.

-

~14 ppm: Methyl carbon of the ethyl ester (-CH₃).

-

Note: Spectral data can be referenced from databases like SpectraBase for comparison.[11][15][16]

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Incomplete reaction. 2. Moisture in reagents/glassware. 3. Thionyl chloride decomposition. | 1. Extend reflux time; ensure complete dissolution after SOCl₂ addition. 2. Use fresh anhydrous ethanol; oven-dry all glassware.[17] 3. Use a fresh bottle of thionyl chloride. |

| Dark/Oily Product | 1. Reaction temperature too high during SOCl₂ addition. 2. Oxidation of the indole ring. | 1. Maintain strict temperature control (0°C) during addition. 2. Perform recrystallization, possibly with a small amount of activated carbon (use sparingly). |

| Product Fails to Crystallize | 1. Presence of water or excess ethanol. 2. Impurities inhibiting lattice formation. | 1. Ensure complete removal of solvent on rotary evaporator; add more anti-solvent (diethyl ether). 2. Attempt to "scratch" the inside of the flask with a glass rod to induce nucleation. If this fails, re-purify the oil. |

References

- State of New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Thionyl Chloride.

- Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride.

- Lanxess. (2015). Product Safety Assessment: Thionyl chloride.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11173230, this compound.

- Kartha, G., & Ambady, G. (1975). The crystal and molecular structure of DL-tryptophane ethyl ester hydrochloride. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 31(8), 2035-2039.

- The Royal Society of Chemistry. (2024). Supporting Information.

- Arai, I., & Muramatsu, I. (2002). A simple and convenient method for esterification of tryptophan and other amino acids. The Journal of Organic Chemistry, 67(10), 3479-3481.

- Wiley-VCH. (n.d.). Tryptophan, ethyl ester, monohydrochloride [13C NMR] - Spectrum.

- Google Patents. (1991). US5057615A - Process for purifying tryptophan.

- Google Patents. (2007). EP1756055A1 - Process for the purification of tryptophan.

- ACS Publications. (2002). A simple and convenient method for esterification of tryptophan and other amino acids. The Journal of Organic Chemistry. [Link]

- Wiley-VCH. (n.d.). Tryptophan, ethyl ester, monohydrochloride [1H NMR] - Chemical Shifts.

- Google Patents. (2019). CN105037240B - The preparation method of tryptophan esters hydrochloride.

- J&K Scientific LLC. (n.d.). This compound | 6519-67-1.

- ACS Publications. (2021). Adsorption Separation of l-Tryptophan Based on the Hyper-Cross-Linked Resin XDA-200. ACS Omega. [Link]

- Wikipedia. (n.d.). Fischer–Speier esterification.

- PubMed. (1995). Purification of tryptophan containing synthetic peptides by selective binding of the alpha-amino group to immobilised metal ions.

- Holland, D. O., & Nayler, J. H. C. (1953). New Syntheses of DL-Tryptophan. Part I. Syntheses from Ethyl a - Aceto- p -3 -indolylpropionate. Journal of the Chemical Society, 280-284.

- Molekula. (n.d.). This compound | 10026068.

- CP Lab Safety. (n.d.). This compound, min 98% (T), 1 gram.

- Google Patents. (2013). CN103435530A - Preparation method of D-tryptophan lower alcohol ester hydrochloride with high optical purity.

- Organic Chemistry Portal. (n.d.). Fischer Esterification.

- ResearchGate. (n.d.). FTir spectra of l-tryptophan, l-tryptophan methyl ester, MDnP and MDaP.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. lanxess.com [lanxess.com]

- 6. westliberty.edu [westliberty.edu]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. nj.gov [nj.gov]

- 9. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. CN105037240B - The preparation method of tryptophan esters hydrochloride - Google Patents [patents.google.com]

- 11. This compound | C13H17ClN2O2 | CID 11173230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | 6519-67-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. spectrabase.com [spectrabase.com]

- 16. spectrabase.com [spectrabase.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of DL-Tryptophan Ethyl Ester Hydrochloride

Introduction

DL-Tryptophan ethyl ester hydrochloride is a racemic derivative of the essential amino acid L-tryptophan. By protecting the carboxylic acid as an ethyl ester, this compound becomes a valuable building block in peptide synthesis and a useful intermediate in the development of various pharmaceutical agents.[1] Its hydrochloride salt form enhances stability and improves handling characteristics, particularly solubility in aqueous media, which is critical for many research and development applications.[1]

Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application. For drug development professionals, these parameters govern everything from reaction kinetics and purification strategies to formulation design and bioavailability. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, details robust analytical methodologies for their characterization, and explains the scientific rationale behind these experimental choices.

Section 1: Identification and Structural Elucidation

Confirming the identity and purity of a starting material is the foundational step of any scientific protocol. For this compound, a multi-technique spectroscopic approach is required for unambiguous structural confirmation.

| Identifier | Value | Source |

| IUPAC Name | ethyl 2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | [2] |

| Synonyms | H-DL-Trp-OEt HCl, (±)-2-Amino-3-(3-indolyl)propionic Acid Ethyl Ester Hydrochloride | [3][4] |

| CAS Number | 6519-67-1 | [4][5] |

| Molecular Formula | C₁₃H₁₆N₂O₂ · HCl | [4][6] |

| Molecular Weight | 268.74 g/mol | [2][4][6] |

| Canonical SMILES | CCOC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl | [2] |

Spectroscopic Profile

The primary methods for structural verification are Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the molecular skeleton.

-

¹H NMR : The proton spectrum provides a distinct fingerprint. Key expected signals include a triplet and a quartet for the ethyl ester protons, multiplets for the α- and β-protons of the amino acid backbone, and a series of signals in the aromatic region (7-8 ppm) corresponding to the indole ring protons.[7] The labile protons of the ammonium (NH₃⁺) and indole (N-H) groups will also be present, often as broad singlets.

-

¹³C NMR : The carbon spectrum confirms the presence of all 13 carbon atoms in the structure, including the characteristic carbonyl peak of the ester at ~170-175 ppm and the signals from the indole ring carbons.[2][8]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the key functional groups. The spectrum, often acquired using a KBr wafer, will show characteristic absorption bands.[2]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : The indole ring of tryptophan possesses a strong chromophore, making UV-Vis spectroscopy a useful tool for quantification. A related tryptophan ester exhibits maximum absorbance wavelengths (λmax) at approximately 220, 280, and 288 nm, which are characteristic of the indole moiety.

Section 2: Core Physicochemical Properties

The following table summarizes the key physicochemical data essential for laboratory use and computational modeling.

| Property | Value / Description | Significance in Application |

| Appearance | White to light yellow crystalline powder. | Provides a first-pass quality check against specifications. |

| Melting Point | The related L-enantiomer melts at 220-225 °C with decomposition. The DL-form is expected to have a similar but potentially broader range. | A key indicator of purity. A broad melting range often suggests the presence of impurities. |

| Solubility | Soluble in water. A related ester is soluble in ethanol, DMSO, and DMF. | Crucial for selecting appropriate solvents for reactions, purification, and formulation. |

| pKa | Estimated to be ~7.3-7.5 for the α-amino group. (See Section 3.3 for rationale) | Governs the compound's charge state, solubility, and reactivity as a function of pH. |

Section 3: In-Depth Analysis and Experimental Protocols

Melting Point Determination

The melting point is a fundamental thermal property that provides a rapid assessment of a compound's purity. Impurities disrupt the crystal lattice, typically resulting in a lower and broader melting range.

-

Preparation : Ensure the melting point apparatus is calibrated using certified standards (e.g., caffeine, vanillin). Finely crush a small amount of the this compound sample into a powder.

-

Loading : Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.

-

Measurement : Place the capillary tube in the apparatus. Heat at a rapid rate (10-20 °C/min) to approximately 20 °C below the expected melting point.

-

Refinement : Decrease the heating rate to 1-2 °C/min.

-

Recording : Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point. For a substance that decomposes, the temperature at which charring or discoloration begins is noted.

Aqueous and Organic Solubility

Solubility dictates how a compound can be handled, purified, and formulated. As a hydrochloride salt, the compound is expected to have good aqueous solubility. Its organic structure, however, also confers solubility in polar organic solvents.

The shake-flask method is the gold standard for determining equilibrium solubility.[11] It involves saturating a solvent with the solute and measuring the concentration in the resulting solution.

-

Preparation : Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent (e.g., purified water, ethanol, DMSO). The excess is critical to ensure saturation is achieved.

-

Equilibration : Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) using a mechanical shaker or rotator. The time required to reach equilibrium should be predetermined (typically 24-48 hours).

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifugation is recommended to ensure a clear supernatant free of suspended particles.

-

Sampling & Analysis : Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot gravimetrically or volumetrically with an appropriate solvent.

-

Quantification : Analyze the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectroscopy (at ~280 nm) or HPLC-UV, against a calibration curve prepared with known standards.

-

Calculation : Calculate the original concentration in the saturated solution, which represents the solubility. The experiment should be performed in triplicate.

Acidity and pKa Determination

The primary ionizable functional group in this compound is the α-amino group. The parent amino acid tryptophan has a pKa of ~9.4 for its amino group.[12] However, the esterification of the adjacent carboxyl group introduces an electron-withdrawing effect, which stabilizes the protonated (ammonium) form less, thereby making it more acidic. For comparison, the pKa of the amino group in Tyrosine ethyl ester is 7.33.[13] Therefore, the pKa of the α-amino group in this compound is logically estimated to be in a similar range, approximately 7.3 to 7.5.

This pKa value is critical as it defines the pH range over which the molecule transitions from its charged, water-soluble cationic form (R-NH₃⁺) to its neutral, more lipophilic free base form (R-NH₂).

Potentiometric titration is a highly accurate method for determining pKa values.[14][15][16] It involves titrating a solution of the compound with a strong base and monitoring the pH change.

-

System Calibration : Calibrate a pH meter using at least two, preferably three, standard buffers (e.g., pH 4.0, 7.0, and 10.0).[14][17]

-

Sample Preparation : Accurately prepare a solution of this compound of known concentration (e.g., 1-10 mM) in purified, carbonate-free water.[17] A constant ionic strength is often maintained by adding a background electrolyte like 0.15 M KCl.[14]

-

Titration Setup : Place the solution in a jacketed beaker to maintain a constant temperature. Purge the solution with an inert gas like nitrogen to remove dissolved CO₂.[14] Immerse the calibrated pH electrode and a magnetic stir bar.

-

Titration : Add standardized, carbonate-free sodium hydroxide (NaOH) solution (e.g., 0.1 M) in small, precise increments using a burette. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Data Analysis : Plot the measured pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point—the point where half of the acid (R-NH₃⁺) has been neutralized.[14] This point corresponds to the midpoint of the flattest region (buffer region) of the titration curve or the point of minimum slope on a derivative plot (d(pH)/dV).

Section 4: Stability Profile

The stability of this compound is a critical consideration for storage and handling. Two primary degradation pathways exist:

-

Ester Hydrolysis : The ethyl ester linkage is susceptible to hydrolysis, particularly under strongly acidic or basic conditions, to yield tryptophan and ethanol.[18] This process is also catalyzed by elevated temperatures. For long-term storage, the compound should be kept in a cool, dry place.

-

Oxidative Degradation : The indole ring of tryptophan is sensitive to oxidation, especially in the presence of light, oxygen, and certain metal ions. This can lead to the formation of colored degradation products, such as N-formylkynurenine, causing a yellow or brown discoloration of the material.[19] Storing the compound under an inert atmosphere and protected from light can mitigate oxidative degradation.

Generally, losses of tryptophan during standard processing and storage are considered to be of minor nutritional importance compared to other amino acids like lysine.[20] However, for high-purity applications in research and pharmaceutical development, these degradation pathways must be controlled.

References

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11173230, this compound.

- OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS, No. 123.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- KREATiS. (n.d.). High-accuracy water solubility determination using logK.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- The Royal Society of Chemistry. (2024). Supporting Information.

- Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH.

- Rutherfurd, S. M., & Moughan, P. J. (2015). The stability of tryptophan, 5-methyl-tryptophan and α-methyl-tryptophan during NaOH hydrolysis of selected foods. PubMed.

- Janevska, M., et al. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances.

- Williams, R. (n.d.). pKa Data Compiled by R. Williams.

- Legislation.gov.uk. (n.d.). a.6. water solubility.

- CP Lab Safety. (n.d.). This compound, min 98% (T), 1 gram.

- Molekula. (n.d.). This compound | 10026068.

- Nielsen, H. K., et al. (1988). Stability of tryptophan during food processing and storage. 1. Comparative losses of tryptophan, lysine and methionine in different model systems. PubMed.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- SciSpace. (n.d.). Stability of tryptophan during food processing and storage. 1. Comparative losses of tryptophan, lysine and methionine in differ.

- GovInfo. (2000). 304 Subpart E—Product Properties Test Guidelines P C C = /.

- SpectraBase. (n.d.). tryptophan, ethyl ester, monohydrochloride - Optional[1H NMR] - Chemical Shifts.

- SpectraBase. (n.d.). tryptophan, ethyl ester, monohydrochloride - Optional[13C NMR] - Spectrum.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6305, L-Tryptophan.

- ResearchGate. (n.d.). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analy.

- ResearchGate. (n.d.). (PDF) Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods.

- ResearchGate. (n.d.). The pka and isoelectric point values of lysine, methionine, and tryptophan.

- ResearchGate. (n.d.). FTir spectra of l-tryptophan, l-tryptophan methyl ester, MDnP and MDaP.

- University of Calgary. (n.d.). Ch27 pKa and pI values.

- MySkinRecipes. (n.d.). This compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C13H17ClN2O2 | CID 11173230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: [amp.chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 6519-67-1|this compound|BLD Pharm [bldpharm.com]

- 6. plexdb.org [plexdb.org]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. researchgate.net [researchgate.net]

- 13. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. The stability of tryptophan, 5-methyl-tryptophan and α-methyl-tryptophan during NaOH hydrolysis of selected foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Stability of tryptophan during food processing and storage. 1. Comparative losses of tryptophan, lysine and methionine in different model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DL-Tryptophan Ethyl Ester Hydrochloride (CAS: 6519-67-1)

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of DL-Tryptophan ethyl ester hydrochloride (CAS: 6519-67-1), a pivotal derivative of the essential amino acid tryptophan. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical and physical properties, provides a detailed synthesis protocol, outlines robust analytical characterization methods, and explores its multifaceted applications. By synthesizing technical data with practical, field-proven insights, this guide aims to be an authoritative resource, facilitating a deeper understanding and proficient utilization of this compound in both research and pharmaceutical development contexts. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating systems. All key claims and protocols are substantiated with citations to authoritative sources, with a complete reference list provided for verification.

Introduction: The Strategic Advantage of Esterification

DL-Tryptophan, an essential amino acid, is the biochemical precursor to the neurotransmitter serotonin and the neurohormone melatonin. Its direct application in therapeutics and research, however, can be hampered by its limited solubility and bioavailability. The strategic esterification of the carboxyl group to yield this compound significantly enhances its lipophilicity. This modification is critical for improving its ability to cross cellular membranes, including the blood-brain barrier, thereby increasing its efficacy as a research tool and a precursor in pharmaceutical synthesis.[1][2] This guide will explore the synthesis, characterization, and application of this versatile compound, providing a foundational understanding for its effective use.

Physicochemical Properties and Structural Elucidation

This compound presents as a white to off-white crystalline solid. A thorough understanding of its physicochemical properties is paramount for its appropriate handling, storage, and application in experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6519-67-1 | [1] |

| Molecular Formula | C₁₃H₁₇ClN₂O₂ | [3] |

| Molecular Weight | 268.74 g/mol | [3] |

| IUPAC Name | ethyl 2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | [3] |

| Synonyms | H-DL-Trp-OEt HCl, DL-Trp-OEt·HCl | [3] |

| Storage Temperature | 0-8 °C | [1] |

Note: Specific solubility data for the ethyl ester is not widely published. However, data for the analogous methyl ester suggests significantly higher solubility in polar organic solvents like methanol and ethanol compared to less polar solvents, with moderate solubility in water.[4] This trend is anticipated to be similar for the ethyl ester.

Synthesis of this compound: A Detailed Protocol

The most prevalent and efficient method for the synthesis of this compound is the Fischer-Speier esterification of DL-Tryptophan. This acid-catalyzed reaction utilizes an excess of ethanol to drive the equilibrium towards the formation of the ester.

Reaction Principle

The Fischer esterification involves the protonation of the carboxylic acid carbonyl group by a strong acid catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester. The reaction is reversible, and the use of excess ethanol and/or removal of water shifts the equilibrium to favor the product.

Detailed Synthesis Workflow

Caption: Synthesis workflow for this compound via Fischer esterification.

Step-by-Step Experimental Protocol

Materials:

-

DL-Tryptophan

-

Anhydrous Ethanol (EtOH)

-

Thionyl Chloride (SOCl₂)

-

Diethyl Ether (Et₂O)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, suspend DL-Tryptophan (1 equivalent) in anhydrous ethanol (approximately 8-12 mL per gram of tryptophan).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly and dropwise, add thionyl chloride (1.2 equivalents) to the stirred suspension. Caution: This reaction is highly exothermic and releases HCl gas. This step must be performed in a well-ventilated fume hood.

-

After the complete addition of thionyl chloride, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

To the resulting viscous oil or solid residue, add diethyl ether and triturate to induce the precipitation of the hydrochloride salt.

-

Collect the white solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule. Key expected signals include the indole N-H proton, aromatic protons of the indole ring, the α-proton, the β-protons, and the ethyl ester protons.

-

¹³C NMR: Identifies the carbon skeleton of the molecule. Characteristic signals are expected for the carbonyl carbon of the ester, the aromatic carbons of the indole ring, the α- and β-carbons, and the ethyl group carbons.

Table 2: Representative NMR Spectral Data

| ¹H NMR (DMSO-d₆) | δ (ppm) | Multiplicity | Assignment |

| Indole N-H | ~11.0 | s | 1H |

| Aromatic | ~7.0-7.6 | m | 5H |

| α-CH | ~4.2 | t | 1H |

| β-CH₂ | ~3.3 | m | 2H |

| O-CH₂ | ~4.1 | q | 2H |

| CH₃ | ~1.2 | t | 3H |

| NH₃⁺ | ~8.7 | br s | 3H |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | N-H stretch (indole) |

| ~3000 | C-H stretch (aromatic and aliphatic) |

| ~1740 | C=O stretch (ester) |

| ~1600 | C=C stretch (aromatic ring) |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound. A reverse-phase method is typically employed.

Table 4: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm (due to the indole ring) |

| Injection Volume | 10 µL |

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various scientific domains.[1][5]

-

Pharmaceutical Synthesis: It serves as a key building block in the synthesis of more complex pharmaceutical agents, particularly those targeting neurological and psychiatric disorders. Its protected carboxyl group allows for selective reactions at the amino group.[1][5]

-

Neuroscience Research: As a more bioavailable precursor to serotonin, it is used in studies investigating the serotonergic system, mood regulation, and sleep.[1][2]

-

Drug Delivery: The ester form enhances membrane permeability, making it a useful component in the design of prodrugs and for cell-based assays.[6]

-

Biochemical Studies: It is employed to study metabolic pathways involving tryptophan and its derivatives.[5]

Mechanism of Action and Biological Significance

The primary biological significance of this compound lies in its role as a pro-drug for tryptophan.

Caption: Proposed mechanism of action of this compound.

The esterification of tryptophan increases its lipophilicity, which facilitates its transport across the blood-brain barrier via the large neutral amino acid (LNAA) transporter.[7][8] Once in the central nervous system, endogenous esterases hydrolyze the ethyl ester, releasing free tryptophan. This localized increase in tryptophan concentration can significantly boost the synthesis of serotonin and melatonin, making it a potent tool for modulating these neurotransmitter systems.

Interestingly, research on the L-enantiomer has revealed a vasodilatory effect, mediated by the inhibition of voltage-operated calcium channels in smooth muscle cells. This finding suggests that tryptophan esters may possess pharmacological activities beyond their role as serotonin precursors, warranting further investigation.

Safe Handling and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Recommended storage is at 0-8 °C.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemically modified form of a vital amino acid, engineered for enhanced utility in scientific research and development. Its improved physicochemical properties, particularly its increased lipophilicity, confer significant advantages in terms of bioavailability and membrane permeability. This in-depth technical guide has provided a comprehensive framework for its synthesis, characterization, and application, grounded in scientific principles and supported by authoritative references. It is our hope that this document will serve as a valuable resource for the scientific community, enabling more effective and innovative uses of this important compound.

References

- J&K Scientific LLC. This compound | 6519-67-1. [Link]

- PubChem. This compound | C13H17ClN2O2 | CID 11173230. [Link]

- MySkinRecipes. This compound. [Link]

- SciELO. A simple and convenient method for esterification of tryptophan and other amino acids. [Link]

- Google Patents. CN105037240B - The preparation method of tryptophan esters hydrochloride.

- SpectraBase. tryptophan, ethyl ester, monohydrochloride - Optional[1H NMR] - Chemical Shifts. [Link]

- SpectraBase. tryptophan, ethyl ester, monohydrochloride - Optional[13C NMR] - Spectrum. [Link]

- The Royal Society of Chemistry.

- ACS Publications.

- ACS Publications. Determination of l-Tryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K - ACS Figshare. [Link]

- SciELO.

- PubMed. L-tryptophan ethyl ester dilates small mesenteric arteries by inhibition of voltage-operated calcium channels in smooth muscle. [Link]

- PubMed. The role of blood-brain barrier transport of tryptophan and other neutral amino acids in the regulation of substrate-limited pathways of brain amino acid metabolism. [Link]

- PubMed. Kinetics of tryptophan transport across the blood-brain barrier. [Link]

- PubMed.

- PubMed. Tryptophan transport through the blood-brain barrier: in vivo measurement of free and albumin-bound amino acid. [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. This compound | C13H17ClN2O2 | CID 11173230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. spectrabase.com [spectrabase.com]

- 6. US5057615A - Process for purifying tryptophan - Google Patents [patents.google.com]

- 7. The role of blood-brain barrier transport of tryptophan and other neutral amino acids in the regulation of substrate-limited pathways of brain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetics of tryptophan transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of DL-Tryptophan Ethyl Ester Hydrochloride in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Introduction

DL-Tryptophan ethyl ester hydrochloride is a derivative of the essential amino acid tryptophan, valued in both pharmaceutical development and nutritional applications.[1] Its utility as a precursor in the synthesis of bioactive molecules and its potential to enhance serotonin levels make it a compound of significant interest.[1] However, like many active pharmaceutical ingredients (APIs), its efficacy in various applications is fundamentally governed by its solubility. The ability to dissolve the compound in appropriate solvents is critical for everything from reaction chemistry and purification to the formulation of final drug products.[2][3]

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental protocols, and data interpretation. We will explore the physicochemical properties of the molecule, delve into predictive frameworks like Hansen Solubility Parameters, and provide a detailed methodology for accurately determining its solubility.

Physicochemical Profile of this compound

Understanding a molecule's physical and chemical properties is the first step in predicting its solubility behavior.[2] The structure of this compound contains several key features that dictate its interaction with various solvents.

-

Core Structure: An indole ring, characteristic of tryptophan, which is largely non-polar and capable of π-π stacking interactions.

-

Amino Group: A primary amine which, in the hydrochloride salt form, exists as a charged ammonium group (-NH3+), introducing a strongly polar, hydrophilic character capable of strong hydrogen bonding.

-

Ethyl Ester Group: An ester functional group that adds some polar character but is less polar than a carboxylic acid. The ethyl group increases the molecule's overall hydrophobicity compared to its parent amino acid.

-

Hydrochloride Salt: The presence of the chloride counter-ion makes the molecule a salt, which generally enhances solubility in polar solvents, especially water, compared to its free base form.[3]

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₇ClN₂O₂ | [1][4] |

| Molecular Weight | 268.74 g/mol | [1][4] |

| Form | Powder / Crystalline Solid | |

| Melting Point | ~220-225 °C (decomposes) |

| Key Structural Features | Indole ring, primary ammonium ion, ethyl ester |[4] |

The molecule is amphiphilic, possessing both significant non-polar (indole ring, ethyl chain) and polar/ionic (ammonium hydrochloride) regions. This duality means its solubility will be highly dependent on the specific nature of the solvent.

Theoretical Framework: Predicting Solubility

While empirical testing is the gold standard, theoretical models provide a rational basis for solvent selection, saving time and resources. The foundational principle is "like dissolves like," but a more quantitative approach is offered by Hansen Solubility Parameters (HSP).

Hansen Solubility Parameters (HSP)

HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

Every solvent and solute can be assigned a point in 3D "Hansen space" defined by these three parameters. The fundamental rule is that substances with similar HSP coordinates are likely to be miscible.[5][7] The distance (Ra) between a solute and a solvent in Hansen space is a measure of their compatibility; a smaller distance implies higher solubility.[7]

For a complex molecule like this compound, the ionic ammonium group and the hydrogen-bonding indole N-H group would contribute significantly to a high δH value. The polar ester and ammonium chloride would lead to a high δP, while the aromatic ring and ethyl group contribute to δD. Therefore, good solvents would likely be those with moderate-to-high values for all three parameters.

Solubility Profile in Common Organic Solvents

Direct, quantitative solubility data for this compound is not widely published. However, we can infer its behavior from data on closely related analogues, such as the methyl and octyl esters, and from its structural properties.

A study on L-Tryptophan methyl ester hydrochloride provides an excellent proxy.[8] The solubility trend at 298.15 K was found to be: Methanol > Water > Ethanol > n-Propanol > n-Butanol > Isopropanol > Acetone > Ethyl Acetate > Acetonitrile [8]

This trend is highly instructive. The highest solubility is found in polar protic solvents (alcohols, water), which can effectively solvate both the ammonium hydrochloride group through hydrogen bonding and ion-dipole interactions, and the polar ester group. As the alkyl chain of the alcohol increases (from methanol to n-butanol), the solvent becomes less polar, and solubility decreases accordingly.[8]

For DL-Tryptophan octyl ester hydrochloride , a more lipophilic analogue, solubility has been reported in the following solvents:

-

DMSO: ~25 mg/mL

-

Dimethylformamide (DMF): ~15 mg/mL

-

Ethanol: ~1 mg/mL

The high solubility in polar aprotic solvents like DMSO and DMF is noteworthy. These solvents have high δP values and are excellent hydrogen bond acceptors, allowing them to effectively solvate the charged parts of the molecule. The lower solubility in ethanol compared to the methyl ester analogue is expected due to the much larger, non-polar octyl chain.[8]

Table 2: Predicted and Analogue-Based Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Protic | Methanol, Ethanol | High | Excellent H-bonding and polarity to solvate the ammonium salt.[8] |

| Polar Aprotic | DMSO, DMF | High to Moderate | Strong dipole moments and H-bond accepting ability solvate the polar/ionic groups. |

| Ethers | THF, Dioxane | Low | Lack H-bond donating ability and have lower polarity. |

| Ketones | Acetone | Low to Moderate | Moderate polarity but weaker H-bonding interactions than alcohols.[8] |

| Esters | Ethyl Acetate | Very Low | Limited polarity and poor H-bonding capability for solvating a salt.[8] |

| Hydrocarbons | Hexane, Toluene | Insoluble | Non-polar nature cannot overcome the crystal lattice energy of the ionic compound. |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The definitive method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[9][10] It is considered the gold standard for its reliability.[9]

Workflow Overview

The process involves creating a saturated solution by agitating an excess of the solid solute in the chosen solvent for a sufficient time to reach equilibrium. The undissolved solid is then removed, and the concentration of the solute in the clear supernatant is quantified.

Detailed Step-by-Step Protocol

-

Material Preparation:

-

Accurately weigh an excess amount of this compound into a suitable vessel (e.g., a 4 mL glass vial with a screw cap). "Excess" means enough solid will remain visibly undissolved at equilibrium.[9]

-

Pipette a precise volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled agitator or on a stir plate within an incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the suspension for a predetermined period. For thermodynamic solubility, 24 to 72 hours is common to ensure equilibrium is reached.[11][12] The pH of the suspension should be checked at the beginning and end of the experiment.[9]

-

-

Phase Separation:

-

Once equilibration is complete, remove the vial and allow it to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

-

Carefully draw the supernatant using a syringe.

-

Attach a chemically resistant syringe filter (e.g., 0.22 µm PTFE) to the syringe. It is crucial to consider potential adsorption of the analyte onto the filter material, which can be a source of error for poorly soluble compounds.[9][10]

-

Dispense the clear, filtered saturated solution into a clean vial for analysis.

-

-

Analysis and Quantification:

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method as it can separate the analyte from any impurities or degradation products.[9]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Accurately dilute the saturated solution with a suitable mobile phase to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample and determine the concentration from the calibration curve.

-

-

UV-Vis Spectrophotometry: A faster but less specific method.

-

Determine the wavelength of maximum absorbance (λmax) for the compound.[13]

-

Prepare a calibration curve by measuring the absorbance of several standard solutions of known concentrations.

-

Dilute the saturated solution appropriately and measure its absorbance. Calculate the concentration using the Beer-Lambert law and the calibration curve.[13]

-

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor used.

-

Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Practical Considerations and Conclusion

Several factors can influence the outcome and reproducibility of solubility measurements:

-

Purity of Compound and Solvent: Impurities can significantly alter solubility.[12]

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature during equilibration is critical.[12]

-

Solid State Form: The compound may exist in different crystalline (polymorphs) or amorphous forms, each with a unique solubility. Thermodynamic solubility refers to the most stable crystalline form.

-

Kinetic vs. Thermodynamic Solubility: Rapid "kinetic" solubility assays, often used in high-throughput screening, typically yield higher values than the equilibrium "thermodynamic" solubility because they may reflect the solubility of a less stable or amorphous form.[11][14]

References

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

- This compound. PubChem.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.

- Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Pl

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder.

- How I can determination of the solubility constant by using Uv-Vis spectrophotometer?.

- L-Tryptophan ethyl ester hydrochloride. Sigma-Aldrich.

- This compound. Chem-Impex.

- Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scirp.org.

- Hansen solubility parameter. Wikipedia.

- DL-Tryptophan octyl ester (hydrochloride)

- Hansen Solubility Parameters. Hansen-solubility.com.

- Hansen Solubility Parameters Applied to the Extraction of Phytochemicals.

- Consideration of Hansen Solubility Parameters. Part 3.

- Determination of l-Tryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. This compound | C13H17ClN2O2 | CID 11173230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Collection - Determination of lâTryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. scispace.com [scispace.com]

- 11. enamine.net [enamine.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

A Researcher's Guide to Sourcing High-Purity DL-Tryptophan Ethyl Ester Hydrochloride: From Supplier Vetting to Quality Verification

Abstract

DL-Tryptophan ethyl ester hydrochloride (CAS 6519-67-1) is a pivotal reagent in contemporary biomedical research and pharmaceutical development.[1][2] Its utility spans from a precursor in the synthesis of complex bioactive molecules and pharmaceuticals targeting neurological disorders to a tool in cell-based assays where its ester form can enhance membrane permeability.[1][2] The integrity of research outcomes is inextricably linked to the purity and well-defined characterization of this starting material. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to navigate the commercial supplier landscape, critically evaluate product quality, and implement robust in-house verification protocols. We move beyond a simple vendor list to instill a strategic approach to sourcing, ensuring the procurement of high-purity material requisite for reproducible and reliable scientific advancement.

Introduction

In the pursuit of novel therapeutics and deeper biological understanding, the quality of chemical reagents is a non-negotiable cornerstone of experimental success. This compound, a racemic mixture of the D- and L-enantiomers of tryptophan ethyl ester, is a prime example of a versatile building block whose purity can dictate the success or failure of a research campaign. Impurities can lead to spurious results, failed syntheses, and a significant loss of time and resources. This guide is designed to empower the scientist with the expertise to confidently select and qualify commercial suppliers, thereby safeguarding the integrity of their research from the very first step.

Part 1: The Supplier Landscape: Identifying and Tiering Potential Partners

The commercial market for specialty chemicals is diverse, ranging from large, multinational corporations to smaller, niche laboratories. Understanding the operational models of these suppliers is the first step in aligning their offerings with your specific research needs, whether for small-scale discovery or large-scale development.

Initial Screening and Supplier Tiers

A preliminary search for suppliers will yield numerous options, which can be broadly categorized into three tiers. Each tier presents distinct advantages and disadvantages.

-

Tier 1: Major Chemical Manufacturers & Distributors (e.g., MilliporeSigma/Merck, TCI, Thermo Fisher Scientific) These companies are characterized by their vast catalogs, extensive global distribution networks, and robust documentation, including readily available Safety Data Sheets (SDS) and example Certificates of Analysis (CoA).[3][4] They are often the go-to for research-grade materials with well-established quality control procedures.

-

Tier 2: Specialized Biochemical & Peptide Synthesis Suppliers (e.g., Chem-Impex, Bachem) These suppliers focus on amino acids, derivatives, and other specialized reagents. Their strength lies in their deep expertise and focus on high-purity compounds tailored for pharmaceutical and biotech applications.[1]

-

Tier 3: Custom Synthesis & Bulk Chemical Providers (e.g., Parchem, various CROs) For researchers whose needs extend beyond catalog quantities to pilot-scale or GMP (Good Manufacturing Practices) production, these suppliers offer custom synthesis and bulk manufacturing services. They are critical partners for translational research and drug development pipelines.

Table 1: Comparative Overview of Supplier Tiers

| Supplier Tier | Typical Purity Claims | Key Advantages | Key Considerations | Best For |

| Tier 1: Major Manufacturers | ≥98% to >99%[4][5] | Broad availability, extensive documentation, reliable stock | May be less flexible on bulk pricing or custom specs | Academic research, initial screening, methods development |

| Tier 2: Specialty Suppliers | >99% | Deep product expertise, high-purity focus, application support | Narrower overall product portfolio | Peptide synthesis, advanced drug discovery, applications requiring stringent purity |

| Tier 3: Custom/Bulk Providers | To customer specification (incl. GMP) | Scalability, custom specifications, potential for cost-effectiveness at scale | Higher minimum order quantities, longer lead times | Pre-clinical and clinical development, process chemistry |

Part 2: The Cornerstone of Quality: Deconstructing the Certificate of Analysis (CoA)

The Certificate of Analysis is the single most important document accompanying your reagent. It is a formal record from the supplier's quality control department that certifies the material meets a defined set of specifications. Do not treat this as a mere packing slip; it is a data-rich document that requires careful scrutiny. A comprehensive CoA for high-purity this compound should include the following tests.

Table 2: Essential CoA Specifications for High-Purity this compound

| Analytical Test | Typical Specification | Why It Matters: The Scientific Rationale |

| Identity (¹H NMR) | Conforms to structure | Confirms the fundamental molecular structure and the absence of significant structural impurities. The proton signals for the indole ring, the ethyl group, and the alpha/beta protons should be present at the expected chemical shifts. |

| Purity (HPLC) | ≥99.0% (Area %) | Quantifies the presence of impurities. A high-purity sample should exhibit a single major peak with minimal secondary peaks. The detection wavelength is typically set to 280 nm to leverage the strong UV absorbance of the indole ring.[6] |

| Enantiomeric Ratio (Chiral HPLC) | 45-55% D-isomer, 45-55% L-isomer | For a "DL-" racemic mixture, this test is critical to ensure that the enantiomers are present in roughly equal proportions. This is vital for applications where stereochemistry is not defined or for use as a racemic standard. |

| Identity (Mass Spectrometry) | Conforms to expected m/z | Provides an orthogonal confirmation of identity by measuring the mass-to-charge ratio of the molecule, which should correspond to its molecular weight (268.74 g/mol ).[7] |

| Chloride Content (Titration) | Conforms to theoretical % | As a hydrochloride salt, this test (e.g., argentometric titration) confirms the correct salt form and stoichiometry, which is crucial for accurate molarity calculations. |

| Residual Solvents (GC) | Meets USP <467> or ICH limits | Identifies and quantifies any solvents remaining from the synthesis and purification process. Residual solvents can be toxic to cells in biological assays or interfere with downstream chemical reactions. |

| Appearance | White to light yellow powder/crystal | A simple but important visual inspection. Significant deviation from the expected color could indicate degradation or the presence of a gross impurity. |

Part 3: Beyond the Paperwork: Practical In-House Quality Verification

While a supplier's CoA is essential, it represents a snapshot of a specific batch. Implementing a routine, streamlined incoming quality control (QC) process is a hallmark of a rigorous research operation. This ensures lot-to-lot consistency and provides an independent verification of the material's integrity before it is committed to critical experiments.

Diagram 1: Workflow for Incoming Reagent Qualification

Caption: A logical workflow for the qualification of incoming this compound.

Experimental Protocol 1: Rapid Purity and Identity Check by HPLC-UV

Objective: To independently verify the purity and identity of the received material against the supplier's CoA.

Methodology:

-

Standard Preparation: Accurately prepare a 1 mg/mL stock solution of the this compound in a suitable solvent (e.g., 50:50 water:acetonitrile). Further dilute to a working concentration of ~0.1 mg/mL.

-

Instrumentation & Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.[6]

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the sample. The primary peak should have a retention time consistent with previous lots or reference data. The area percent of this peak should be ≥99.0%. The presence of any significant secondary peaks (>0.1%) should be investigated.

Diagram 2: Interpreting HPLC Purity Data

Caption: Visual representation of HPLC data for a high-purity vs. an impure sample.

Part 4: Sourcing Strategy and Long-Term Considerations

Beyond the immediate quality of a single vial, a strategic approach to sourcing considers the entire lifecycle of a research project.

-

Lot-to-Lot Consistency: For long-term studies, it is crucial to work with suppliers who can demonstrate and reserve material from a single, large batch. When switching lots is unavoidable, a bridging study that directly compares the performance of the old and new lots is essential for maintaining data continuity.

-

Scalability and Security of Supply: If your research is on a translational path, early consideration of a supplier's ability to scale up production under a more stringent quality system (e.g., GMP) is vital. A supplier who can support your project from the bench to potential clinical application is a valuable long-term partner.

-

Technical Support: Reputable suppliers employ scientists who can provide meaningful technical support. The ability to discuss an application, troubleshoot an unexpected result, or request additional analytical data is an invaluable resource.

Conclusion

The selection of a commercial supplier for a critical reagent like this compound should be a deliberate and data-driven process. By moving beyond price and availability to critically assess supplier tiers, deconstruct the Certificate of Analysis, and perform pragmatic in-house quality control, researchers can build a foundation of chemical integrity. This rigorous, proactive approach to sourcing is not an administrative burden; it is a fundamental component of sound scientific practice that directly contributes to the validity, reproducibility, and ultimate success of your research and development efforts.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- The Royal Society of Chemistry. (2024). Supporting Information.

- SpectraBase. (n.d.). tryptophan, ethyl ester, monohydrochloride - Optional[13C NMR] - Spectrum. Wiley.

- SpectraBase. (n.d.). tryptophan, ethyl ester, monohydrochloride - Optional[1H NMR] - Chemical Shifts. Wiley.

- Karakawa, S., Nakayama, A., Ohtsuka, N., Sato, K., & Smriga, M. (2021). Detection of impurities in dietary supplements containing l-tryptophan. Amino Acids, 53(10), 1547-1552.

- Forgó, P., & Forró, E. (2005). Chemoenzymatic preparation of the enantiomers of β-tryptophan ethyl ester and the β-amino nitrile analogue. Tetrahedron: Asymmetry, 16(15), 2534-2538.

- CP Lab Safety. (n.d.). This compound, min 98% (T), 1 gram.

- Visi, K., et al. (2015). Separation and determination of the tryptophan enantiomers. Acta Universitatis Sapientiae, Alimentaria, 8(1), 63-74.

- Wang, Y., et al. (2014). Separation of tryptophan enantiomers by ligand-exchange chromatography with novel chiral ionic liquids ligand. Chirality, 26(10), 614-619.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0000929).

- Huang, L., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International, 29(11).

- MySkinRecipes. (n.d.). This compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. ʟ-Tryptophan ethyl ester hydrochloride Pharmaceutical Secondary Standard [sigmaaldrich.com]

- 4. This compound | 6519-67-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. calpaclab.com [calpaclab.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound | C13H17ClN2O2 | CID 11173230 - PubChem [pubchem.ncbi.nlm.nih.gov]

DL-Tryptophan Ethyl Ester Hydrochloride: A Multifaceted Tool in Biochemical Research and Drug Development

An In-depth Technical Guide for Researchers

This guide provides a comprehensive technical overview of DL-Tryptophan ethyl ester hydrochloride, a versatile derivative of the essential amino acid tryptophan. We will move beyond a surface-level description to explore its nuanced roles as a prodrug, a research tool for probing metabolic pathways, and a bioactive molecule with distinct pharmacological properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work. We will delve into the causality behind its application, provide validated experimental frameworks, and ground all claims in authoritative scientific literature.

Core Concepts: The Rationale for Tryptophan Esterification

Tryptophan is an essential amino acid and the metabolic precursor to a host of critical bioactive molecules, including the neurotransmitter serotonin and metabolites of the kynurenine pathway.[1][2][3] However, the delivery of native tryptophan to specific cellular or tissue compartments, particularly the central nervous system (CNS), is tightly regulated by amino acid transporters and the blood-brain barrier.[4]

This compound was developed to circumvent these limitations. The esterification of the carboxyl group confers two key physicochemical advantages:

-

Enhanced Lipophilicity: The addition of the ethyl group increases the molecule's lipid solubility. This modification is hypothesized to facilitate easier passage across cellular membranes via passive diffusion, potentially bypassing the competitive and saturable Large Neutral Amino Acid (LNAA) transporters that govern tryptophan uptake.[5][6]

-

Improved Solubility: The hydrochloride salt form ensures good aqueous solubility for ease of use in experimental buffers and formulations, while the core molecule maintains its enhanced lipophilicity for membrane transit.[7]

These properties position this compound as a valuable prodrug, designed to deliver a tryptophan payload efficiently into cells, where it is then hydrolyzed to release the active amino acid.[8][9]

Bioactivation: The Journey from Prodrug to Active Metabolite

The utility of tryptophan ethyl ester as a tryptophan delivery agent hinges on its efficient conversion back to tryptophan within the biological system. This bioactivation occurs primarily through hydrolysis.

Cellular Uptake and Hydrolysis Workflow

The compound's journey begins with its transport across the cell membrane, followed by intracellular hydrolysis by ubiquitous esterase enzymes. This process releases L-tryptophan, which can then enter its downstream metabolic pathways. The D-isomer is generally considered to be less metabolically active or is metabolized via different routes.

Caption: Cellular uptake and bioactivation of Tryptophan Ethyl Ester (TEE).

Kinetics of Hydrolysis

The rate of hydrolysis is a critical parameter. While enzymatic hydrolysis is the primary route in vivo, spontaneous, pH-dependent hydrolysis also occurs. A study on the spontaneous hydrolysis of tryptophan ethyl ester revealed that the rate is relatively constant between pH 4.6 and 7.0 but increases significantly under alkaline conditions.[10] The second-order rate constants for alkaline hydrolysis of the non-protonated and protonated forms of the ester were determined to be 1.1 M⁻¹s⁻¹ and 79 M⁻¹s⁻¹, respectively.[10] This inherent chemical liability, combined with rapid enzymatic cleavage, ensures the efficient release of tryptophan.

Interrogation of Core Biochemical Pathways

Once hydrolyzed, the delivered L-tryptophan serves as a substrate for two major, competing metabolic pathways: the serotonin pathway and the kynurenine pathway. Using the ethyl ester derivative allows researchers to effectively "load" cells with substrate to study the dynamics and regulation of these pathways.

The Serotonin Synthesis Pathway

Less than 5% of free tryptophan is typically channeled into the synthesis of serotonin (5-hydroxytryptamine, 5-HT), a critical neurotransmitter modulating mood, sleep, and cognition.[4][11] The synthesis is a two-step process initiated by the enzyme Tryptophan Hydroxylase (TPH), which is the rate-limiting step and is not saturated under normal physiological conditions.[3] By increasing the intracellular concentration of tryptophan, this compound can be used to push the equilibrium toward serotonin production, making it a valuable tool in neuroscience research to investigate factors that regulate serotonin synthesis and release.[3][7][12]

Caption: The Serotonin synthesis pathway initiated from the prodrug.

The Kynurenine Pathway: The Major Catabolic Route